N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide
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Overview
Description
N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide is a chemical compound with the molecular formula C18H16BrFN2OS and a molecular weight of 407.3 g/mol . This compound is an intermediate in the synthesis of AZD3839, a potent and selective inhibitor of human Beta-secretase 1 (BACE1) .
Preparation Methods
The synthesis of N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide involves several steps. The starting materials typically include 3-bromophenyl, 2-cyano-3-fluorophenyl, and 2-methylpropane-2-sulfinamide. The reaction conditions often involve the use of solvents such as chloroform and require careful control of temperature and pH . Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .
Chemical Reactions Analysis
N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: As an intermediate in the synthesis of AZD3839, it plays a role in the development of treatments for diseases like Alzheimer’s.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes. In the case of AZD3839, the compound inhibits Beta-secretase 1 (BACE1), which is involved in the production of amyloid-beta peptides, a key factor in the development of Alzheimer’s disease .
Comparison with Similar Compounds
N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide can be compared with other similar compounds, such as:
- N-((3-chlorophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide
- N-((3-iodophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide
These compounds share similar structures but differ in their halogen substituents, which can affect their chemical reactivity and biological activities .
Properties
Molecular Formula |
C18H16BrFN2OS |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
(NE)-N-[(3-bromophenyl)-(2-cyano-3-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C18H16BrFN2OS/c1-18(2,3)24(23)22-17(12-6-4-7-13(19)10-12)14-8-5-9-16(20)15(14)11-21/h4-10H,1-3H3/b22-17+ |
InChI Key |
JMPUYSJSMKSCNC-OQKWZONESA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C(\C1=CC(=CC=C1)Br)/C2=C(C(=CC=C2)F)C#N |
Canonical SMILES |
CC(C)(C)S(=O)N=C(C1=CC(=CC=C1)Br)C2=C(C(=CC=C2)F)C#N |
Origin of Product |
United States |
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